(E)-2-(4-Methoxystyryl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Methoxystyryl)tetrahydrofuran is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxystyryl group
Preparation Methods
The synthesis of (E)-2-(4-Methoxystyryl)tetrahydrofuran typically involves the reaction of 4-methoxystyrene with tetrahydrofuran under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
(E)-2-(4-Methoxystyryl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
(E)-2-(4-Methoxystyryl)tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-Methoxystyryl)tetrahydrofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E)-2-(4-Methoxystyryl)tetrahydrofuran can be compared with other similar compounds, such as:
(E)-2-(4-Hydroxystyryl)tetrahydrofuran: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.
(E)-2-(4-Methylstyryl)tetrahydrofuran: The presence of a methyl group instead of a methoxy group can also result in variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]oxolane |
InChI |
InChI=1S/C13H16O2/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h4-9,13H,2-3,10H2,1H3/b9-6+ |
InChI Key |
YRPHSKRQBPROAN-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2CCCO2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.